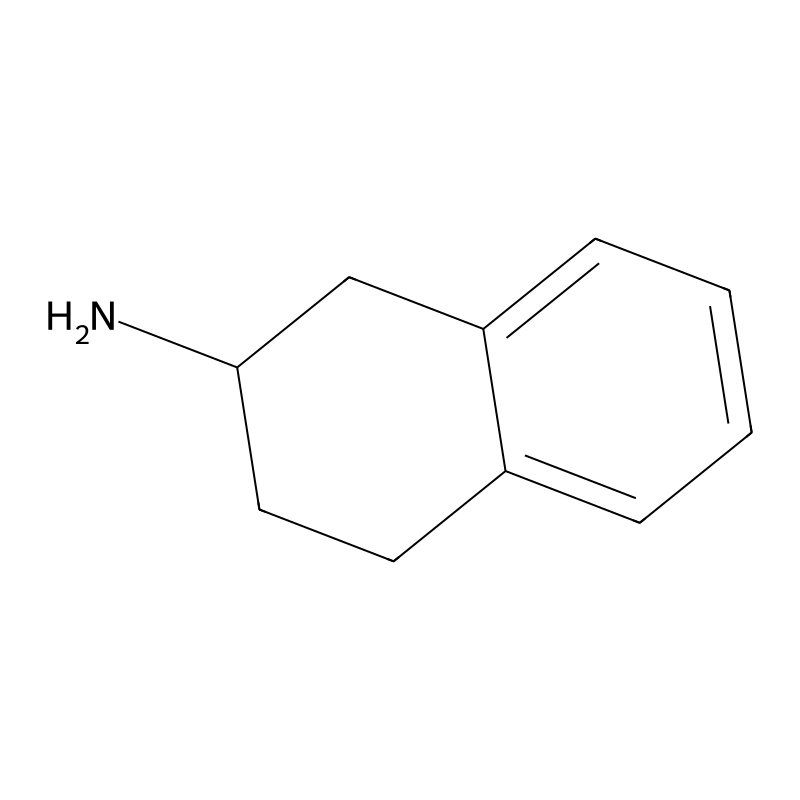1,2,3,4-Tetrahydro-2-naphthylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Coordination Chemistry:
- THN can be used as a ligand in the preparation of coordination complexes. These complexes are formed when THN donates its lone pair of electrons to a metal ion, creating a bond. A research article describes the synthesis and characterization of a cobalt-iron complex containing THN, which exhibits interesting magnetic properties [].
Organic Synthesis:
- THN can serve as a building block for the synthesis of other complex molecules. For example, it can be used to prepare imine-substituted thiophene Schiff base compounds, which are potential materials for organic light-emitting diodes (OLEDs) [].
Medicinal Chemistry:
- THN has been used as a starting material for the synthesis of derivatives of macrocyclic diarylheptanoids, which are a class of natural products with various biological activities []. It is important to note that this research is in the early stages, and THN itself has not been shown to have any medicinal properties.
1,2,3,4-Tetrahydro-2-naphthylamine is an organic compound characterized by its bicyclic structure, which consists of a naphthalene ring fused with a saturated cyclohexane moiety. Its molecular formula is , and it possesses a molecular weight of approximately 147.22 g/mol. This compound is of significant interest in both organic chemistry and medicinal chemistry due to its structural properties that allow for diverse chemical reactivity and biological activity .
- Hydrogenation: The compound can undergo catalytic hydrogenation to produce more saturated derivatives.
- Friedel-Crafts Reactions: It can serve as a substrate in Friedel-Crafts alkylation or acylation reactions due to the presence of the aromatic naphthalene system.
- Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.
These reactions highlight the compound's versatility as a building block in organic synthesis .
Research indicates that 1,2,3,4-tetrahydro-2-naphthylamine exhibits significant biological activities. It has been shown to interact with several neurotransmitter receptors, including:
- Dopamine Receptors: The compound has binding affinity for dopamine D2 receptors, suggesting potential applications in treating neurological disorders .
- Serotonin Receptors: It also interacts with serotonin 5-HT1A receptors, indicating its potential role in mood regulation and anxiety treatment .
- Stimulatory Effects: Some derivatives have demonstrated stimulant effects on alpha and beta adrenergic receptors, pointing towards cardiovascular applications .
The synthesis of 1,2,3,4-tetrahydro-2-naphthylamine can be accomplished through several methods:
- Reduction of Naphthalene Derivatives: Starting from naphthalene or its derivatives, reduction processes involving catalytic hydrogenation can yield the tetrahydro derivative.
- Cyclization Reactions: Precursors such as 2-amino-tetralin can undergo cyclization to form the desired compound through methods like intramolecular Friedel-Crafts reactions followed by subsequent hydrogenation .
- Chiral Synthesis: Enantiomerically pure forms can be synthesized using asymmetric synthesis techniques involving chiral catalysts or resolving agents .
1,2,3,4-Tetrahydro-2-naphthylamine finds applications in various fields:
- Pharmaceuticals: Due to its receptor-binding properties, it is explored for potential use in drugs targeting neurological and psychiatric conditions.
- Organic Synthesis: It serves as a chiral building block in the synthesis of more complex organic molecules.
- Agrochemicals: The compound's derivatives are utilized in developing pesticides and herbicides due to their biological activity against pests .
Studies have focused on the interaction of 1,2,3,4-tetrahydro-2-naphthylamine with various receptors:
- Receptor Binding Studies: Investigations into its binding affinity for dopamine and serotonin receptors provide insights into its potential therapeutic effects.
- Behavioral Studies: Animal models have been used to assess the compound's effects on behavior related to anxiety and depression .
These studies are crucial for understanding the pharmacodynamics of this compound and its derivatives.
Several compounds share structural similarities with 1,2,3,4-tetrahydro-2-naphthylamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1,2,3,4-Tetrahydro-1-naphthylamine | Tetrahydronaphthalene | Different position of amine group |
| 2-Aminotetralin | Tetrahydronaphthalene | Lacks full saturation; different amine position |
| 7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine | Methoxy-substituted | Presence of methoxy group alters properties |
These compounds exhibit varying degrees of biological activity and synthetic utility based on their structural modifications. The unique bicyclic structure of 1,2,3,4-tetrahydro-2-naphthylamine contributes to its specific receptor interactions and pharmacological profiles .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
1743-01-7 (hydrochloride)
GHS Hazard Statements
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








